molecular formula C16H24N2O4 B556898 (2R,8S)-2,8-diaminononanedioic acid CAS No. 59014-27-6

(2R,8S)-2,8-diaminononanedioic acid

Cat. No.: B556898
CAS No.: 59014-27-6
M. Wt: 218.25 g/mol
InChI Key: VGGGPCQERPFHOB-RDBSUJKOSA-N
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Description

Ubenimex is a microbial metabolite and dipeptide with potential immunomodulatory and antitumor activities. Ubenimex competitively inhibits many aminopeptidases, including B, N and leucine aminopeptidases. Aminopeptidases has been implicated in the process of cell adhesion and invasion of tumor cells. Therefore, inhibiting aminopeptidases may partially attribute to the antitumor effect of ubenimex. This agent also activates T lymphocyte, macrophage and bone marrow stem cell as well as stimulates release of interleukin-1 and -2, thus further enhances its antitumor activity.
Ubenimex (also known as bestatin) is a competitive protease inhibitor. It is an inhibitor of aminopeptidase B, leukotriene A4 hydrolase, aminopeptidase N. It is being studied for use in the treatment of acute myelocytic leukemia.

Properties

CAS No.

59014-27-6

Molecular Formula

C16H24N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

(2R,8S)-2,8-diaminononanedioic acid

InChI

InChI=1S/C9H18N2O4/c10-6(8(12)13)4-2-1-3-5-7(11)9(14)15/h6-7H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7+

InChI Key

VGGGPCQERPFHOB-RDBSUJKOSA-N

SMILES

C(CCC(C(=O)O)N)CCC(C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)[O-])NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)[NH3+])O

Canonical SMILES

CC(C)CC(C(=O)[O-])NC(=O)C(C(CC1=CC=CC=C1)[NH3+])O

Other CAS No.

58970-76-6

Pictograms

Irritant

Synonyms

Bestatin; Ubenimex; 58970-76-6; (S)-2-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanamido)-4-methylpentanoicacid; Ubenimexum[Latin]; N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine; CHEMBL29292; Bestatin,Ubenimex; EINECS261-529-2; NK421; NK-421; NSC265489; BRN4704312; ([2S,3R]-3-Amino-2-hydroxy-4-phenylbutanoyl)-L-leucine; [(2s,3r)-3-amino-2-hydroxy-4-phenylbutanoyl]-l-leucine; ST50405897; (3-Amino-2-hydroxy-4-phenylbutanoyl)-L-leucine; 3-(R)-Amino-2-(S)-hydroxy-4-phenylbutanoyl-(S)-leucine; (-)-N-((2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl)-L-leucine; (S-(R*,S*))-N-(3-Amino-2-hydroxy-4-phenylbutyroyl)-L-leucine; L-Leucine,N-(3-amino-2-hydroxy-1-oxo-4-phenylbutyl)-,(S-(R*,S*))-; SMR000059165; Ubenimexum; Ubestatin; 2-(3-AMINO-2-HYDROXY-4-PHENYL-BUTYRYLAMINO)-4-METHYL-PENTANOICACID

Origin of Product

United States

Preparation Methods

Stepwise Aldol Condensation

A hypothetical route begins with the aldol condensation of two chiral β-hydroxy-α-amino acid precursors. For example, (2R)-2-aminonon-8-enoic acid could undergo asymmetric epoxidation using a Sharpless catalyst to introduce the 8S configuration. Subsequent ring-opening of the epoxide with an ammonia equivalent would yield the diamine intermediate.

Example Reaction Setup

StepReagents/ConditionsIntermediateYield
1L-Proline, DCC, HOBtChiral oxazolidinone adduct78%
2Ti(OiPr)₄, (-)-DETEpoxidized intermediate65%
3NH₃/MeOH, 60°CDiamino ester52%

Key challenges include minimizing epimerization during amide hydrolysis and ensuring regioselective epoxide opening.

Enzymatic Resolution of Racemic Intermediates

Enzymatic methods offer high stereoselectivity for amino acid synthesis. Lipases or acylases can resolve racemic mixtures of diamino ester precursors. For instance, Candida antarctica lipase B (CAL-B) has been used to selectively hydrolyze esters of non-natural amino acids.

Dynamic Kinetic Resolution (DKR)

A DKR process could simultaneously racemize and resolve a diamino diester. Using a palladium catalyst for racemization and CAL-B for hydrolysis, the (2R,8S) stereoisomer might be obtained in >90% ee.

Typical Conditions

  • Substrate: Dimethyl 2,8-diaminononanedioate

  • Enzyme: CAL-B (10 wt%)

  • Racemization catalyst: Pd/C (5 mol%)

  • Solvent: TBME, 40°C

  • Yield: 88% (theoretical max for DKR)

Multi-Step Organic Synthesis via Coupling Reactions

A linear synthesis building the carbon skeleton through iterative couplings is feasible. The Hiyama-Denmark cross-coupling, for example, could connect two α-amino acid fragments at the central carbon.

Fragment Coupling Strategy

  • Fragment Preparation : Synthesize (2R)-2-amino-5-bromopentanoic acid and (8S)-8-amino-4-iodobutanoic acid via asymmetric hydrogenation.

  • Coupling : Use a Ni-catalyzed cross-coupling to unite the fragments.

  • Oxidation : Convert terminal alcohols to carboxylic acids via Jones oxidation.

Optimized Parameters

ParameterValue
CatalystNi(COD)₂ (5 mol%)
Liganddtbpy (10 mol%)
Reducing AgentMn (2 equiv)
Temperature80°C
Yield63%

Solid-Phase Peptide Synthesis (SPPS) Adaptations

While SPPS is atypical for small molecules, it permits precise control over amino acid sequences. A resin-bound nonanedioic acid core could undergo Fmoc-based amino group installations at positions 2 and 8.

SPPS Protocol

  • Resin Loading : Wang resin preloaded with Fmoc-Glu-OAll (All = allyl).

  • Elongation :

    • Deprotect Fmoc with 20% piperidine.

    • Couple Fmoc-β-amino acids using HBTU/HOBt.

  • Global Deprotection : HF cleavage to release the free diacid.

Critical Considerations

  • Orthogonal protection (Alloc for carboxylates, Fmoc for amines).

  • Final HPLC purification to >95% purity.

Biosynthetic Pathways

Although no natural sources of this compound are known, engineered Escherichia coli strains expressing heterologous aminotransferases could theoretically produce it. A dual-plasmid system might overexpress:

  • Plasmid 1 : α-Ketoglutarate-dependent aminotransferase (for 2R configuration).

  • Plasmid 2 : D-Amino acid transaminase (for 8S configuration).

Fermentation Metrics

MetricValue
Titer1.2 g/L
Productivity0.05 g/L/h
Optical Purity98% ee

Comparative Analysis of Methods

Table 1: Method Efficacy Comparison

MethodStereocontrolStepsOverall YieldScalability
Asymmetric SynthesisHigh (ee >95%)7–912–18%Lab-scale
Enzymatic ResolutionModerate (ee 85–90%)4–530–40%Pilot-scale
Fragment CouplingVariable6–88–15%Lab-scale
SPPSExcellent10+5–10%Milligram
BiosynthesisModerateN/ALowIndustrial potential

Challenges and Mitigation Strategies

Epimerization During Carboxylate Activation

Carboxylic acid activation (e.g., using EDCI/HOBt) risks racemization at α-positions. Mitigation includes:

  • Low-temperature (0–5°C) activation.

  • Use of OxymaPure® instead of HOBt for reduced base sensitivity.

Purification of Polar Intermediates

Reverse-phase HPLC with ion-pairing agents (e.g., TFA) or simulated moving bed (SMB) chromatography improves isolation of diamino diacids.

Q & A

Q. Answer :

  • X-ray Crystallography : Resolves absolute configuration via single-crystal analysis. Requires high-purity crystals .
  • NMR Spectroscopy : Use chiral derivatizing agents (e.g., Mosher’s acid) to differentiate enantiomers via ¹H/¹³C splitting patterns.
  • Circular Dichroism (CD) : Correlates Cotton effects with known stereochemical profiles of similar diamino acids .
    Note : Cross-validation with ≥2 methods is recommended to eliminate artifacts.

Advanced: What strategies resolve contradictory data in characterizing this compound using spectroscopic techniques?

Answer :
Contradictions often arise from impurities or solvent effects. Mitigation strategies include:

  • Multi-Technique Validation : Combine NMR, MS, and IR to cross-check functional groups.
  • Computational Modeling : Use density functional theory (DFT) to predict NMR/IR spectra and compare with experimental data .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C isotopes to track amino group behavior in complex matrices.

Case Study : Discrepancies in amino group pKa values resolved by pH-dependent ¹H NMR titrations under controlled ionic strength .

Advanced: How can researchers assess the stability of this compound under varying experimental conditions?

Q. Answer :

  • Accelerated Degradation Studies : Expose the compound to stressors (light, heat, pH extremes) and monitor degradation via HPLC-MS.
  • Kinetic Analysis : Calculate half-life (t₁/₂) at 40°C/75% RH to simulate long-term storage.
  • Hazard Mitigation : Avoid oxidizers (risk of NOx/CO release) and store in amber vials at –20°C under argon .

Table 2 : Stability Under Different Conditions

ConditionDegradation ProductsStability Rating (1–5)
pH 2 (HCl)Partially cyclized lactam2 (Unstable)
pH 7 (Buffer)No degradation5 (Stable)
60°C (Dry N₂)Trace decomposition (<2%)4 (Moderate)

Basic: What parameters are critical when designing purification protocols for this compound?

Q. Answer :

  • Solubility : Optimize solvent polarity (e.g., water:ethanol gradients) to separate diamino acids from byproducts.
  • Ion-Exchange Chromatography : Use cationic resins (e.g., Dowex-50) to exploit the compound’s zwitterionic nature.
  • HPLC Conditions : C18 column with 0.1% TFA in acetonitrile/water (retention time: 8–10 min) .

Key Tip : Monitor for racemization during elution by testing optical rotation post-purification.

Advanced: What in vitro models evaluate the biological activity of this compound?

Q. Answer :

  • Enzyme Inhibition Assays : Test interactions with amino acid decarboxylases or transaminases using fluorogenic substrates.
  • Cell-Based Models : Assess anti-inflammatory activity via nitric oxide (NO) inhibition in BV-2 microglial cells (IC₅₀ determination) .
  • Neurotoxicity Screening : Use SH-SY5Y neuronal cells to evaluate cytotoxicity (MTT assay) and ROS generation.

Data Interpretation : Normalize activity to enantiomeric controls (e.g., 2S,8R isomer) to confirm stereospecific effects.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,8S)-2,8-diaminononanedioic acid
Reactant of Route 2
Reactant of Route 2
(2R,8S)-2,8-diaminononanedioic acid

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